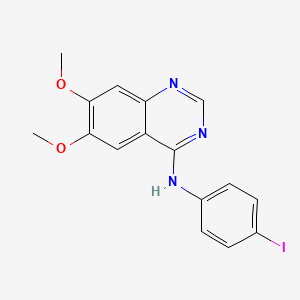
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
描述
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of an iodophenyl group attached to the quinazoline core, which is further substituted with two methoxy groups. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
Target of Action
The primary targets of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various targets, such as the bifunctional epoxide hydrolase 2 .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other quinazoline derivatives .
Biochemical Pathways
Related compounds have been found to influence various pathways, such as those involving monoamine oxidase .
Pharmacokinetics
Similar compounds have been found to exhibit complex pharmacokinetics, with factors such as solubility, stability, and metabolic rate playing significant roles .
Result of Action
Based on the actions of similar compounds, it is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 6,7-dimethoxyquinazoline.
Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 6,7-dimethoxyquinazoline under suitable reaction conditions. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Phenyl-substituted quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as a kinase inhibitor, which is important in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties.
相似化合物的比较
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds also contain an iodophenyl group and exhibit similar biological activities.
N-(4-iodophenyl)-N′-2-chloroethylurea: Known for its anticancer properties, this compound shares structural similarities with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit kinases makes it a valuable compound in cancer research and drug development.
属性
IUPAC Name |
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVHYVZQRMERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
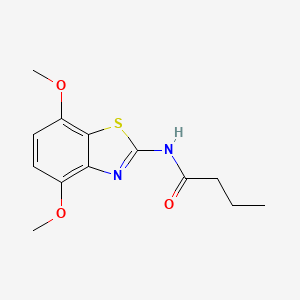

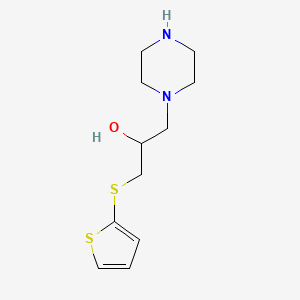
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
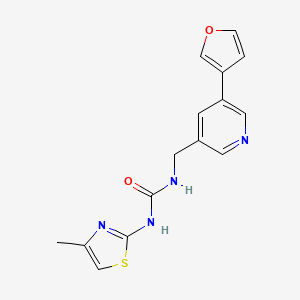
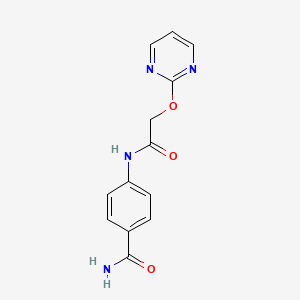
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)
![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2389018.png)
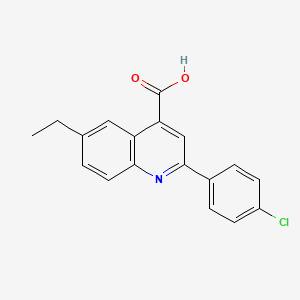
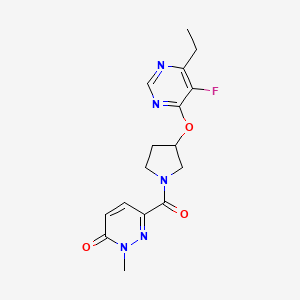
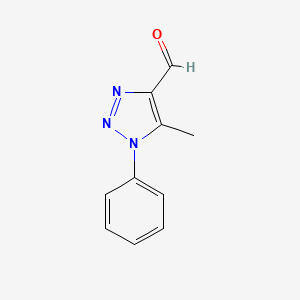
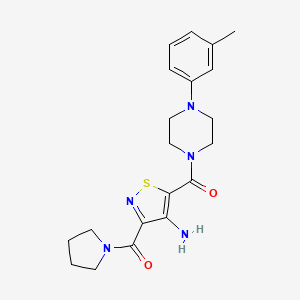
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)
![5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2389029.png)
